molecular formula C9H16N4O B596290 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1227465-49-7

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B596290
M. Wt: 196.254
InChI Key: UDKDUQIRQMLNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (DMAT) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the spiro-oxazine family and has a molecular formula of C7H14N2O. DMAT is an important chemical intermediate that is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Triazole Derivatives and Their Potential

The compound 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one belongs to the class of triazoles, a group of five-membered heterocyclic compounds known for their diverse biological activities. Triazole derivatives have been extensively studied for their potential in creating new drugs due to their ability to present several structural variations. These compounds have been linked to a broad range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The exploration of triazole derivatives, including those similar to 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, has led to significant interest in developing novel triazoles with therapeutic potential. There's a continuous search for new prototypes to address emerging health challenges, including resistant bacterial strains and neglected diseases, emphasizing the importance of finding more efficient methods to synthesize these compounds in alignment with green chemistry and sustainability principles (Ferreira et al., 2013).

Triazoles in Alzheimer's Disease Research

In Alzheimer's disease research, triazole derivatives, similar to 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have been used in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brains of Alzheimer's disease patients, enabling early detection and evaluation of new anti-amyloid therapies. Studies on various radioligands, including those containing triazole structures, have demonstrated the potential of PET amyloid imaging in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, marking a significant advance in Alzheimer's disease diagnostics and research (Nordberg, 2007).

Synthesis and Applications in Medicine and Agriculture

The synthesis and physico-chemical properties of triazole derivatives, including those structurally related to 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have been widely explored due to their significance in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These compounds are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. Their low toxicity enhances their applicability across various domains, highlighting the ongoing research potential for discovering new molecules with improved efficacy and selectivity for treating diverse conditions (Parchenko, 2019).

properties

IUPAC Name

2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(2)8-11-7(14)9(12-8)3-5-10-6-4-9/h10H,3-6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKDUQIRQMLNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2(CCNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209225
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

CAS RN

1227465-49-7
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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